Methyl 4-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and piperidine moiety suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group. The final step involves the esterification of the benzoic acid derivative. Key reagents used in these steps include sulfonyl chlorides, amines, and esterification agents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene and piperidine derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is likely related to its ability to interact with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety may interact with amine receptors. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3R)-1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate: A closely related compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry.
Uniqueness
METHYL 4-METHYL-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N2O5S2/c1-13-5-6-15(19(23)26-2)12-16(13)20-18(22)14-7-9-21(10-8-14)28(24,25)17-4-3-11-27-17/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,22) |
InChI Key |
XAJVNDCFBMPORC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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